Benzoic acid, 4-chloro-, 8,8-difluoro-7-octenyl ester
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Overview
Description
Benzoic acid, 4-chloro-, 8,8-difluoro-7-octenyl ester is an organic compound with a complex structure that includes a benzoic acid moiety substituted with a chlorine atom at the para position and an ester linkage to an 8,8-difluoro-7-octenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-chloro-, 8,8-difluoro-7-octenyl ester typically involves esterification reactions. One common method is the reaction of 4-chlorobenzoic acid with 8,8-difluoro-7-octenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-chloro-, 8,8-difluoro-7-octenyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The chlorine atom on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) under basic conditions.
Major Products
Oxidation: Formation of 4-chlorobenzoic acid and 8,8-difluoro-7-octenoic acid.
Reduction: Formation of 4-chlorobenzyl alcohol and 8,8-difluoro-7-octenol.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 4-chloro-, 8,8-difluoro-7-octenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid, 4-chloro-, 8,8-difluoro-7-octenyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester linkage allows the compound to be hydrolyzed in biological systems, releasing the active benzoic acid and 8,8-difluoro-7-octenol moieties. These moieties can then interact with specific pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-chloro-, methyl ester
- Benzoic acid, 4-chloro-, 1-methylethyl ester
- Benzoic acid, 2,4-dichloro-, methyl ester
Uniqueness
Benzoic acid, 4-chloro-, 8,8-difluoro-7-octenyl ester is unique due to the presence of the 8,8-difluoro-7-octenyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
CAS No. |
136104-45-5 |
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Molecular Formula |
C15H17ClF2O2 |
Molecular Weight |
302.74 g/mol |
IUPAC Name |
8,8-difluorooct-7-enyl 4-chlorobenzoate |
InChI |
InChI=1S/C15H17ClF2O2/c16-13-9-7-12(8-10-13)15(19)20-11-5-3-1-2-4-6-14(17)18/h6-10H,1-5,11H2 |
InChI Key |
XCFWZEIFGZAATI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCCCCCC=C(F)F)Cl |
Origin of Product |
United States |
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